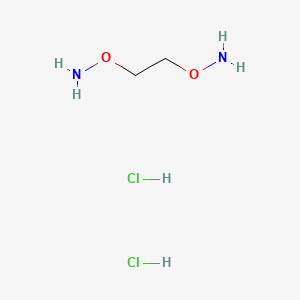

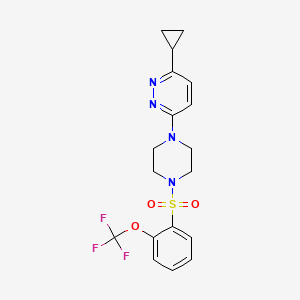

![molecular formula C19H9Cl3F3N3 B2392734 3-Chloro-2-(3,4-dichlorophenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine CAS No. 477858-78-9](/img/structure/B2392734.png)

3-Chloro-2-(3,4-dichlorophenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“3-Chloro-2-(3,4-dichlorophenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine” is a complex organic compound. It belongs to the class of pyrazolo[1,5-a]pyrimidines, which are known for their diverse biological potential . Pyrimidines are essential components of genetic material and demonstrate various biological activities .

科学的研究の応用

Cancer Treatment: CDK2 Inhibition

CDK2 (Cyclin-Dependent Kinase 2) is a promising target for cancer therapy. Researchers have designed and synthesized a set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds, including derivatives of our compound of interest . These compounds demonstrated significant cytotoxic activity against cancer cell lines (MCF-7, HCT-116, and HepG-2) with IC50 values ranging from 6 to 99 nM. Notably, compounds 14 and 15 exhibited the best cytotoxic activities across all three cell lines. Additionally, they inhibited CDK2/cyclin A2 enzymatic activity, making them promising candidates for further investigation.

Apoptosis Induction and Cell Cycle Alteration

Compound 14, which displayed potent dual activity against cancer cells and CDK2, was selected for further study. It induced apoptosis within HCT cells and significantly altered cell cycle progression. Molecular docking simulations confirmed its favorable fit into the CDK2 active site, emphasizing essential hydrogen bonding with Leu83 .

Anticancer Activity via Apoptosis Pathways

Another study highlighted the anticancer potential of thiazolopyrimidine derivatives, including our compound. Thiazolopyrimidine 16 exhibited excellent anticancer activity against human cancer cell lines, leading to cell death by apoptosis. Its CDK inhibition contributed to this effect .

Antifungal Properties

The synthesis of carboxamide derivatives from 5-aminopyrazoles led to compounds evaluated against fungal strains. These derivatives showed inhibitory activity against succinate dehydrogenase, suggesting potential antifungal applications .

Drug Discovery and ADMET Studies

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies indicated suitable pharmacokinetic properties for our compound. These properties are crucial for drug development and optimization. The compound’s drug-likeness was assessed using a Boiled Egg chart, further supporting its potential as an antitumor agent .

Structure-Activity Relationship (SAR) Exploration

Understanding the SAR of pyrazolo[3,4-d]pyrimidine derivatives contributes to drug design. Researchers continue to explore modifications to enhance potency, selectivity, and pharmacological properties .

特性

IUPAC Name |

3-chloro-2-(3,4-dichlorophenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H9Cl3F3N3/c20-12-7-6-11(8-13(12)21)17-16(22)18-26-14(10-4-2-1-3-5-10)9-15(19(23,24)25)28(18)27-17/h1-9H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDNKMVFSGBSDJF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(C(=NN3C(=C2)C(F)(F)F)C4=CC(=C(C=C4)Cl)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H9Cl3F3N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-2-(3,4-dichlorophenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-chloro-N-(2-(dimethylamino)ethyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2392654.png)

![Benzyl {[3,5-dicyano-6-hydroxy-4-(2-methoxyphenyl)-4,5-dihydropyridin-2-yl]sulfanyl}acetate](/img/structure/B2392659.png)

![N-[(1-Morpholin-4-ylcyclobutyl)methyl]-2-phenyl-1,3-thiazole-4-carboxamide](/img/structure/B2392661.png)

![4-cyano-N-(naphtho[2,1-d]thiazol-2-yl)benzamide](/img/structure/B2392666.png)

![2-oxo-N-[4-(trifluoromethyl)phenyl]-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2392670.png)

![Methyl 4-(2-phenyl-5-{2-[4-(trifluoromethyl)phenyl]diazenyl}-4-pyrimidinyl)phenyl ether](/img/structure/B2392671.png)